molecular formula C6H10N6O B7790477 Dacarbazine CAS No. 94361-71-4

Dacarbazine

Cat. No.: B7790477
CAS No.: 94361-71-4
M. Wt: 182.18 g/mol
InChI Key: FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Description

Dacarbazine, also known as imidazole carboxamide or DTIC, is a cytotoxic chemotherapy medication belonging to the class of alkylating agents . It is extensively used in cancer research, particularly for investigating metastatic malignant melanoma and Hodgkin's lymphoma, and is a key component of established combination regimens like ABVD . Its primary research value lies in its mechanism of action, which involves metabolic activation in the liver to form the active metabolite MTIC (monomethyl triazeno imidazole carboxamide) . This metabolite functions as an alkylating agent, inhibiting DNA, RNA, and protein synthesis by causing methylation and cross-linking of DNA strands, ultimately leading to cell death . Researchers utilize this compound to study its cytotoxic effects, which are not cell cycle-phase specific, and to explore mechanisms of drug resistance, such as the role of DNA repair enzymes . Its pharmacokinetic profile, characterized by a terminal half-life of approximately 5 hours and renal excretion of about 40% of the unchanged drug, is also a key area of scientific inquiry . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide
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InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+
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InChI Key

FDKXTQMXEQVLRF-ZHACJKMWSA-N
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Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N
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Isomeric SMILES

CN(C)/N=N/C1=C(NC=N1)C(=O)N
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Molecular Formula

C6H10N6O
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Molecular Weight

182.18 g/mol
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Physical Description

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992), Water: (1 mg/ml at room temp)
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Color/Form

IVORY MICROCRYSTALINE SUBSTANCE

CAS No.

4342-03-4
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Melting Point

482 to 491 °F (explosively decomposes) (NTP, 1992), 205 °C, Melting point: 250-255 °C (explosive decomposition)
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Preparation Methods

Diazotation and Azo Coupling (Primary Method)

The most widely adopted synthesis route involves a two-step process starting with 5-amino-1H-imidazole-4-carboxamide (1). In the first step, the amine group undergoes diazotation using hydrochloric acid and sodium nitrite at 5°C to form a diazonium salt (Fig. 1). This intermediate is then subjected to azo coupling with dimethylamine in methanol, yielding this compound (3) with a total yield of 86%. The reaction’s efficiency stems from its simplicity and high reproducibility, making it the preferred method for industrial production.

Key parameters include maintaining temperatures below 10°C during diazotation to prevent premature decomposition and using a 40% aqueous dimethylamine solution for optimal coupling. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure: 1H-NMR^1\text{H-NMR} (300 MHz, D2_2O) δ: 8.25 (s, 1H), 4.15 (s, 2H), 3.83 (s, 3H); 13C-NMR^{13}\text{C-NMR} δ: 171.7, 164.6, 52.8, 39.8; MS-ESI m/z: 118.2 [M+H]+^+.

Glycine-Based Synthesis (Alternative Route)

Chinese researchers developed a longer pathway starting with glycine (4), which undergoes seven conversion steps to produce this compound. Glycine is first transformed into 2-isocyanoacetamide (5) via formylation and cyclization. Subsequent diazotation and coupling with dimethylamine yield the final product, but the total yield drops to 22.3% due to intermediate instability and side reactions. This method is less economically viable but provides insights into alternative precursors for niche applications.

Ethyl Cyanoacetate Route

Ethyl cyanoacetate (6) serves as another starting material, converted through imino ethyl ether intermediates into 5-amino-1H-imidazole-4-carboxamide (1). The total yield for this route is approximately 30%, limited by the need for multiple purification steps and low reaction efficiency during cyclization. While academically interesting, its complexity hinders large-scale adoption.

Optimization of Synthesis Conditions

Process Parameters and Catalysts

Temperature control is critical: diazotation proceeds optimally at 5°C, while azo coupling requires vigorous stirring at 5–10°C. The use of sodium nitrite in stoichiometric excess (1.2 equivalents) ensures complete diazotation, while dimethylamine is added dropwise to prevent overheating. Recent patents highlight the role of sodium sulfite (0.11%) or cysteine hydrochloride (0.05%) as stabilizers to prevent oxidative degradation during synthesis.

Solvent Systems

Methanol is the preferred solvent for azo coupling due to its ability to dissolve both the diazonium salt and dimethylamine. Aqueous hydrochloric acid (10–12%) facilitates diazotation without byproduct formation. Post-reaction, filtration and washing with cold water remove unreacted reagents, followed by vacuum drying to achieve a moisture content of 0.5%.

Industrial-Scale Production Technology

Material Requirements

Producing 1 ton of this compound requires:

Raw MaterialQuantity (kg)
5-Amino-1H-imidazole-4-carboxamide1,160
Sodium Nitrite620
Hydrochloric Acid (37%)2,480
Dimethylamine (40%)1,860
Methanol6,200
Water24,800

Table 1: Raw material consumption for 1 ton of this compound.

Equipment and Workflow

The production process involves six stages (Fig. 3):

  • Diazonium Salt Preparation : Stainless steel reactor (R-1) with anchor stirrer and cooling jacket.

  • Filtration : Pressure filter (F-1) to isolate the diazonium salt.

  • Azo Coupling : Reactor (R-2) with methanol and dimethylamine inputs.

  • Precipitation and Filtration : Filter (F-2) to collect this compound.

  • Washing : Deionized water removes residual solvents.

  • Drying : Vacuum dryer (Dr-1) reduces moisture to 0.5%.

The annual production capacity for this setup is 35 tons, with a total equipment cost estimated at $2.5 million.

Pharmaceutical Formulation and Stabilization

Lyophilization Techniques

Post-synthesis, this compound is formulated into injectable powders using lyophilization. Citric acid (5%) adjusts the pH to 2.8–3.5, while sodium sulfite (0.11%) or vitamin C (0.1%) acts as an antioxidant. The solution is filtered through 0.22 μm membranes, filled into vials, and freeze-dried to ensure stability at 20°C for 24 months.

Stability Data

Accelerated testing (30°C, RH 60%) shows 98.5% potency retention after 6 months, while long-term storage (25°C) maintains 97.2% potency over 24 months.

Comparative Analysis of Methods

MethodYield (%)StepsCost EfficiencyScalability
Diazotation-Azo Coupling862HighExcellent
Glycine-Based22.37LowPoor
Ethyl Cyanoacetate305ModerateModerate

Table 2: Comparison of synthetic routes for this compound .

Chemical Reactions Analysis

Types of Reactions: Dacarbazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Clinical Applications

1. Melanoma Treatment

  • Dacarbazine is a first-line treatment for metastatic malignant melanoma. Its efficacy has been documented in various clinical trials, with response rates varying significantly based on prior treatments. For instance, a study indicated a 33% response rate in patients with advanced pancreatic islet cell tumors treated with DTIC . In patients who had previously undergone immune checkpoint inhibition (ICI), the median progression-free survival (PFS) was reported at 4.27 months, showcasing its potential even after ICI failure .

2. Soft Tissue Sarcomas

  • This compound has demonstrated activity against soft tissue sarcomas, particularly when used as a single agent or in combination therapies. A case series revealed its antitumor effects in solitary fibrous tumors (SFT), where DTIC showed significant tumor volume inhibition compared to other agents like temozolomide .

Innovative Delivery Systems

Recent research has focused on enhancing the delivery of this compound through novel formulations:

1. Nanoparticle Encapsulation

  • Studies have explored the encapsulation of this compound in solid lipid nanoparticles (SLNs) to improve skin penetration and reduce systemic toxicity. This method allows for targeted delivery to melanoma cells while minimizing damage to healthy tissues . The encapsulation efficiency and stability were rigorously evaluated, indicating promising results for localized treatment.

2. Topical Formulations

  • Development of this compound-laden topical creams has also been investigated. These formulations aim to overcome the limitations of poor solubility and short half-life by providing sustained release at the tumor site, thus enhancing therapeutic efficacy against skin cancers .

Case Studies and Clinical Trials

StudyPopulationTreatmentResponse RateFindings
Phase II Trial on Pancreatic Islet Cell Tumors50 patientsThis compound IV infusion33%Median overall survival of 19.3 months with notable toxicities
Solitary Fibrous Tumor Case Series8 patientsThis compound (1200 mg/m²) every 3 weeks37.5% partial responsesSignificant tumor volume inhibition observed in xenograft models
Melanoma Post-ICI Treatment72 patientsThis compound after ICI therapy23.6% PFS at 4.27 monthsDemonstrated short-lived benefits despite prior treatments

Mechanism of Action

The exact mechanism of action of dacarbazine is not fully understood, but it is believed to exert its cytotoxic effects through several pathways:

Comparison with Similar Compounds

Table 2: Combination Therapies

Combination Outcome vs. DTIC Alone Study Type Conclusion Reference
Fotemustine + DTIC No OS benefit Phase III (n=NA) DTIC remains standard
Sorafenib + DTIC ↓DTIC AUC by 23% Phase I (n=24) Pharmacokinetic interference
Doxorubicin + DTIC OS: 36.8 vs. 30.3 mo Retrospective Improved survival in sarcoma

Research Insights and Contradictions

  • Combination Limitations: Despite preclinical promise (e.g., GT + DTIC), most combinations (e.g., DTIC + interferon-α) fail to improve OS in melanoma, reinforcing DTIC’s standalone utility .
  • Novel Agents: BrP-LPA and structural analogs like Compound III show superior in vitro activity but require clinical validation .

Biological Activity

Dacarbazine (DTIC), a potent alkylating agent, is primarily utilized in the treatment of malignant melanoma and other cancers. Its mechanism of action involves the formation of DNA cross-links, leading to inhibition of DNA synthesis and triggering apoptosis in cancer cells. This article delves into the biological activity of this compound, highlighting its pharmacological properties, therapeutic applications, and recent research findings.

This compound is classified as an alkylating agent, specifically a member of the imidazotetrazine class. It exerts its cytotoxic effects by:

  • Alkylation of DNA : this compound is metabolized in the liver to active metabolites that alkylate DNA, leading to cross-linking and subsequent cell death.
  • Induction of Apoptosis : The drug activates apoptotic pathways, which are critical for eliminating malignant cells.
MechanismDescription
AlkylationForms covalent bonds with DNA, disrupting replication and transcription.
Apoptosis InductionTriggers intrinsic and extrinsic apoptotic pathways leading to cell death.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Absorption : Administered intravenously, it has rapid absorption with peak plasma concentrations achieved shortly after administration.
  • Distribution : It distributes widely in tissues but is particularly concentrated in the liver and kidneys.
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes.
  • Elimination : The drug has a half-life of approximately 1.5 hours, with renal excretion being the primary route for metabolites.

Table 2: Pharmacokinetic Parameters

ParameterValue
Half-life~1.5 hours
Bioavailability100% (IV administration)
Clearance0.5 L/h/kg

Clinical Applications

This compound is mainly indicated for:

  • Malignant Melanoma : First-line treatment for advanced melanoma.
  • Hodgkin's Lymphoma : Used in combination chemotherapy regimens.
  • Soft Tissue Sarcomas : Occasionally employed in treatment protocols.

Case Study: Efficacy in Melanoma

A recent study compared this compound with other agents in treating melanoma patients. The results indicated significant tumor reduction in patients receiving this compound as part of combination therapy.

Recent Research Findings

Recent studies have explored innovative formulations and combinations to enhance this compound's efficacy:

  • Nanoparticle Encapsulation : Research demonstrated that this compound encapsulated in solid lipid nanoparticles (SLNs) showed improved skin permeation and reduced systemic toxicity. This method enhanced drug delivery to melanoma cells while minimizing adverse effects .
  • Combination Therapy : A study investigated the synergistic effects of this compound with oxyresveratrol (ORT) on melanoma cell lines. The combination exhibited enhanced growth inhibition compared to either agent alone, suggesting potential for improved therapeutic strategies .
  • Imexon Interaction : Investigations into the interaction between this compound and Imexon revealed additive effects on growth inhibition in vitro but not in vivo, indicating complex pharmacodynamic interactions that require further exploration .

Table 3: Recent Research Highlights

Study FocusFindings
SLN FormulationEnhanced skin permeation and reduced toxicity
Synergistic EffectsImproved efficacy when combined with ORT against melanoma cells
Drug InteractionAdditive effects observed with Imexon in vitro; not replicated in vivo

Q & A

Q. How can researchers adapt this compound dosing protocols for pharmacokinetic variability in obese or renally impaired patients?

  • Methodological Answer: Use body surface area (BSA)-based dosing (1,000 mg/m² every 3 weeks) with adjustments for creatinine clearance (<30 mL/min: reduce dose by 25%). Monitor plasma MTIC (active metabolite) levels via HPLC to individualize dosing and avoid overexposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dacarbazine
Reactant of Route 2
Reactant of Route 2
Dacarbazine

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